1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate
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Overview
Description
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diphenylpropan-2-one with indolizine-3-carboxylic acid under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate can be compared with other indolizine derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine-3-carboxylic acid: A precursor in the synthesis of various indolizine derivatives.
1,2,3-Substituted indolizines: Compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1-oxo-1,3-diphenylpropan-2-yl) indolizine-3-carboxylate |
InChI |
InChI=1S/C24H19NO3/c26-23(19-11-5-2-6-12-19)22(17-18-9-3-1-4-10-18)28-24(27)21-15-14-20-13-7-8-16-25(20)21/h1-16,22H,17H2 |
InChI Key |
CFQDEXICAFRUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C4N3C=CC=C4 |
Origin of Product |
United States |
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